4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrano-pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of oxo-pyrano-pyrimidine derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted pyrano-pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor.
Thieno[3,2-d]pyrimidine: Explored for its anticancer properties
Uniqueness
4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine is unique due to its specific structural features and the presence of a chlorine atom, which can be further modified to enhance its biological activity. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and development .
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2,(H2,9,10,11) |
InChI Key |
QVBQWLGDCFJYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)N)Cl)OC1 |
Origin of Product |
United States |
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